Cas no 1536014-10-4 (2-(2-hydroxyphenyl)ethanethioamide)

2-(2-hydroxyphenyl)ethanethioamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-hydroxyphenyl)ethanethioamide
- 1536014-10-4
- EN300-1834722
-
- インチ: 1S/C8H9NOS/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11)
- InChIKey: XPRISDJNWHRDQI-UHFFFAOYSA-N
- ほほえんだ: S=C(CC1C=CC=CC=1O)N
計算された属性
- せいみつぶんしりょう: 167.04048508g/mol
- どういたいしつりょう: 167.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 78.3Ų
2-(2-hydroxyphenyl)ethanethioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834722-2.5g |
2-(2-hydroxyphenyl)ethanethioamide |
1536014-10-4 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1834722-1.0g |
2-(2-hydroxyphenyl)ethanethioamide |
1536014-10-4 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1834722-0.05g |
2-(2-hydroxyphenyl)ethanethioamide |
1536014-10-4 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1834722-0.5g |
2-(2-hydroxyphenyl)ethanethioamide |
1536014-10-4 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1834722-10.0g |
2-(2-hydroxyphenyl)ethanethioamide |
1536014-10-4 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1834722-5.0g |
2-(2-hydroxyphenyl)ethanethioamide |
1536014-10-4 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1834722-10g |
2-(2-hydroxyphenyl)ethanethioamide |
1536014-10-4 | 10g |
$4360.0 | 2023-09-19 | ||
Enamine | EN300-1834722-0.1g |
2-(2-hydroxyphenyl)ethanethioamide |
1536014-10-4 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1834722-0.25g |
2-(2-hydroxyphenyl)ethanethioamide |
1536014-10-4 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1834722-1g |
2-(2-hydroxyphenyl)ethanethioamide |
1536014-10-4 | 1g |
$1014.0 | 2023-09-19 |
2-(2-hydroxyphenyl)ethanethioamide 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-(2-hydroxyphenyl)ethanethioamideに関する追加情報
Introduction to 2-(2-hydroxyphenyl)ethanethioamide (CAS No. 1536014-10-4)
2-(2-hydroxyphenyl)ethanethioamide, identified by the Chemical Abstracts Service Number (CAS No.) 1536014-10-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thioamide class, characterized by the presence of a sulfur atom bonded to a nitrogen atom within its molecular structure. The structural motif of 2-(2-hydroxyphenyl)ethanethioamide incorporates a phenolic hydroxyl group and an ethylthioamide moiety, which together contribute to its unique chemical properties and potential biological activities.
The molecular formula of this compound is C8H11NSO, reflecting its composition of carbon, hydrogen, nitrogen, sulfur, and oxygen atoms. The presence of the hydroxyl group in the aromatic ring enhances its solubility in polar solvents and influences its reactivity, making it a valuable scaffold for further chemical modifications. The thioamide functional group, on the other hand, is known for its role in various biological processes and has been extensively studied for its pharmacological potential.
In recent years, 2-(2-hydroxyphenyl)ethanethioamide has been explored as a key intermediate in the synthesis of bioactive molecules. Its structural features make it a versatile building block for designing compounds with targeted therapeutic effects. Researchers have been particularly interested in its ability to modulate enzyme activity and interact with biological targets, which could lead to novel treatments for various diseases.
One of the most compelling aspects of 2-(2-hydroxyphenyl)ethanethioamide is its role in drug discovery and development. The compound’s unique chemical profile allows it to serve as a precursor for synthesizing more complex molecules with improved pharmacokinetic properties. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory, antioxidant, and anticancer effects. These studies highlight the importance of 2-(2-hydroxyphenyl)ethanethioamide as a scaffold in medicinal chemistry.
The synthesis of 2-(2-hydroxyphenyl)ethanethioamide typically involves multi-step organic reactions, starting from readily available aromatic precursors. The introduction of the thioamide group often requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.
Recent studies have also explored the spectroscopic and crystallographic properties of 2-(2-hydroxyphenyl)ethanethioamide, providing insights into its molecular structure and interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray diffraction have been employed to elucidate its conformational dynamics and solid-state properties. These analytical methods are crucial for understanding how the compound behaves in different environments and how it might interact with biological systems.
The pharmacological evaluation of 2-(2-hydroxyphenyl)ethanethioamide has revealed several promising avenues for therapeutic intervention. In vitro studies have demonstrated its ability to inhibit certain enzymes implicated in inflammatory responses and cellular proliferation. Additionally, preliminary in vivo experiments suggest that derivatives of this compound may exhibit beneficial effects in animal models of disease. These findings underscore the potential of 2-(2-hydroxyphenyl)ethanethioamide as a lead compound for further development.
The safety profile of 2-(2-hydroxyphenyl)ethanethioamide is another critical consideration in its application. While comprehensive toxicological data is still being gathered, preliminary assessments indicate that the compound exhibits moderate solubility in water and organic solvents, which could influence its absorption and distribution in biological systems. Further studies are needed to evaluate its metabolic pathways and potential side effects.
The future directions for research on 2-(2-hydroxyphenyl)ethanethioamide are multifaceted. Efforts are ongoing to optimize synthetic routes for higher yields and reduced environmental impact. Additionally, computational modeling techniques are being used to predict how this compound might interact with biological targets at the molecular level. These computational approaches can accelerate the drug discovery process by identifying promising derivatives before experimental synthesis.
In conclusion, 2-(2-hydroxyphenyl)ethanethioamide (CAS No. 1536014-10-4) represents a significant compound in pharmaceutical chemistry with diverse applications ranging from drug development to material science. Its unique structural features and potential biological activities make it a valuable candidate for further exploration. As research continues to uncover new insights into its properties and applications, 2-(2-hydroxyphenyl)ethanethioamide is poised to play an important role in advancing scientific understanding and therapeutic innovation.
1536014-10-4 (2-(2-hydroxyphenyl)ethanethioamide) 関連製品
- 1361924-40-4(2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)
- 432508-90-2(N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide)
- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)
- 1602660-35-4(1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene)
- 428450-58-2(3-{3-(2-carboxyphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl}benzoic acid)
- 5251-77-4(3-(aminooxy)propanoic acid hydrochloride)
- 2171947-58-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid)
- 32602-11-2(6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)
- 2228986-44-3(tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate)
- 890640-94-5(2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)




